molecular formula C17H18N4O3S B596297 S6K-18

S6K-18

Cat. No.: B596297
M. Wt: 358.4 g/mol
InChI Key: BSRFCMMJUFQEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for S6K-18 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the synthetic route and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

S6K-18 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

S6K-18 has a wide range of applications in scientific research, including:

Mechanism of Action

S6K-18 exerts its effects by selectively inhibiting S6K1, a key downstream effector of the mTORC1 pathway. S6K1 phosphorylates the ribosomal protein S6, which is involved in protein synthesis and cell growth. By inhibiting S6K1, this compound disrupts this pathway, leading to reduced protein synthesis and cell proliferation . The molecular targets of this compound include the active site of S6K1, where it binds and prevents the kinase from phosphorylating its substrates .

Properties

IUPAC Name

5-tert-butyl-2-(1H-indazol-5-ylcarbamoylamino)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-17(2,3)13-7-11(15(22)23)14(25-13)20-16(24)19-10-4-5-12-9(6-10)8-18-21-12/h4-8H,1-3H3,(H,18,21)(H,22,23)(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRFCMMJUFQEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=CC3=C(C=C2)NN=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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